2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene
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Overview
Description
2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene is a heterocyclic compound that contains both sulfur and thiophene rings. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its unique structure, which combines a thiophene ring with a sulfur-containing side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene typically involves the condensation of thiophene derivatives with sulfur-containing reagents. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of these reactions . These methods allow for the precise control of reaction parameters, leading to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the sulfur-containing side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form strong interactions with metal ions and other electrophilic centers, leading to the modulation of biological activities. The thiophene ring can participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single sulfur atom in a five-membered ring.
2-Butylthiophene: Contains a butyl group attached to the thiophene ring.
2-Octylthiophene: Contains an octyl group attached to the thiophene ring.
Uniqueness
2-[(2-Methylthiolan-2-yl)sulfanyl]thiophene is unique due to its combination of a thiophene ring with a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62308-55-8 |
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Molecular Formula |
C9H12S3 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
2-(2-methylthiolan-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C9H12S3/c1-9(5-3-7-11-9)12-8-4-2-6-10-8/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
CCHJOJCDWVVEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)SC2=CC=CS2 |
Origin of Product |
United States |
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